molecular formula C18H21NO B3854062 (2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine

(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine

Cat. No. B3854062
M. Wt: 267.4 g/mol
InChI Key: YHBHOUYJBLKKRD-UHFFFAOYSA-N
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Description

“(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine” is a chemical compound with the molecular formula C18H21NO. Its molecular weight is 267.4 g/mol. It’s worth noting that 1,2,3,4-tetrahydro- derivatives have been synthesized and evaluated for antitumor activity against various tumor cell lines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity . Another study describes the practical synthetic route for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .

Scientific Research Applications

Synthesis of Optically Active Compounds

The compound can be used in the synthesis of optically active compounds. For instance, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline; (S)-AMT] can be synthesized from (2R)-2-(3-Methoxybenzyl)succinic acid [®-1] via optical resolution .

Intermediate for β-Adrenoceptor Agonists

The compound can serve as an important intermediate for the synthesis of β-adrenoceptor agonists. These agonists have been developed as uterine relaxants and ureteral relaxants .

Intramolecular Friedel-Crafts Reaction

The compound can be involved in the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation. This reaction is used to convert ®-1 to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] .

Hofmann Rearrangement

The compound can be used in the Hofmann rearrangement without racemization. This rearrangement is a process to obtain (S)-AMT from the acid (S)-2 .

Synthesis of Pyrimidines

Although not directly related to the compound , similar structures have been used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .

Molecular Docking Studies

Compounds with similar structures have been used in molecular docking studies to predict their ability to bind with certain receptors .

Future Directions

The future directions for research could involve further exploration of the synthesis, mechanism of action, and potential applications of “(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine”. Given the antitumor activity of similar compounds , it could be interesting to investigate the potential therapeutic applications of this compound.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-18-9-5-4-8-16(18)13-19-17-11-10-14-6-2-3-7-15(14)12-17/h2-9,17,19H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBHOUYJBLKKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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